molecular formula C42H72O13 B1671525 ジンセノサイドRG2 CAS No. 52286-74-5

ジンセノサイドRG2

カタログ番号: B1671525
CAS番号: 52286-74-5
分子量: 785.0 g/mol
InChIキー: AGBCLJAHARWNLA-QGUXELDRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. Ginsenosides are the primary active components of ginseng, which has been used in traditional medicine for centuries. Panaxoside Rg2 is particularly noted for its pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .

科学的研究の応用

Panaxoside Rg2 has a wide range of scientific research applications:

Safety and Hazards

Ginsenoside Rg2 is harmful if swallowed. It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

生化学分析

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, Ginsenoside RG2 has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

Ginsenoside RG2 has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . Ginsenoside RG2 also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ginsenoside RG2 exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ginsenoside RG2 has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of Ginsenoside RG2 vary with different dosages. For instance, Ginsenoside RG2 has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

Ginsenoside RG2 is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

Ginsenoside RG2 is transported and distributed within cells and tissues. The absorption of Ginsenoside RG2 is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

準備方法

合成経路と反応条件: パナクソサイドRg2は、プロトパナクサトリオール型サポニン混合物の酵素加水分解によって合成できます。 アスペルギルスオリザエ由来のβ-ガラクトシダーゼやペニシリウム属由来のラクターゼなどの酵素が一般的に使用されます . 酵素プロセスには、サポニン混合物中のグリコシド結合を加水分解してパナクソサイドRg2を生成することが含まれます。

工業生産方法: パナクソサイドRg2の工業生産には、一般的に、市販の酵素と高静水圧を使用して、新鮮な高麗人参の根から抽出することが含まれます。 この方法は、パナクソサイドRg2を含むジンセノサイドの収率を大幅に増加させます . このプロセスには、高圧および高温条件下でセルクラスト、ターマミル、ビスコザイムなどの酵素の混合物で高麗人参の根を処理することが含まれます。

化学反応の分析

反応の種類: パナクソサイドRg2は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物を改変してその薬理学的特性を強化するために不可欠です。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、パナクソサイドRg2を酸化できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、パナクソサイドRg2を還元します。

    置換: 置換反応には、しばしば水酸化物イオンやアミンなどの求核剤が関与します。

生成される主要な生成物: これらの反応から生成される主要な生成物には、生物活性に変化が生じたパナクソサイドRg2のさまざまな誘導体が含まれます。 たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、還元はデオキシ誘導体を生成する可能性があります .

4. 科学研究への応用

パナクソサイドRg2は、幅広い科学研究への応用があります。

類似化合物との比較

パナクソサイドRg2は、パナクソサイドRg1、パナクソサイドRh1、パナクソサイドRh2などの化合物も含まれるプロトパナクサトリオール群のジンセノサイドの一部です . これらの類似化合物と比較して、パナクソサイドRg2は、神経保護および抗炎症特性において独特です .

類似化合物のリスト:

  • パナクソサイドRg1
  • パナクソサイドRh1
  • パナクソサイドRh2
  • パナクソサイドRb1
  • パナクソサイドRb2

結論として、パナクソサイドRg2は、さまざまな科学分野や医学分野で大きな可能性を秘めた汎用性の高い化合物です。 そのユニークな特性と多様な用途は、継続的な研究の対象として価値があります。

特性

CAS番号

52286-74-5

分子式

C42H72O13

分子量

785.0 g/mol

IUPAC名

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

InChIキー

AGBCLJAHARWNLA-QGUXELDRSA-N

異性体SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

外観

Solid powder

melting_point

187 - 189 °C

物理的記述

Solid

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

製品の起源

United States
Customer
Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: Ginsenoside Rg2 has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does ginsenoside Rg2's interaction with these targets translate into its observed biological effects?

A2: Ginsenoside Rg2's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of ginsenoside Rg2?

A3: Ginsenoside Rg2 has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing ginsenoside Rg2?

A4: Various spectroscopic techniques have been employed to characterize ginsenoside Rg2, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying ginsenoside Rg2 in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of ginsenoside Rg2?

A5: Research suggests that:

  • Absorption: Ginsenoside Rg2 can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of ginsenoside Rg2?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of ginsenoside Rg2?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。